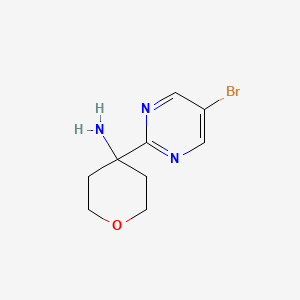

4-(5-Bromopyrimidin-2-yl)oxan-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN3O |

|---|---|

Molecular Weight |

258.12 g/mol |

IUPAC Name |

4-(5-bromopyrimidin-2-yl)oxan-4-amine |

InChI |

InChI=1S/C9H12BrN3O/c10-7-5-12-8(13-6-7)9(11)1-3-14-4-2-9/h5-6H,1-4,11H2 |

InChI Key |

UVWZJHSEKRFGDL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(C2=NC=C(C=N2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 5 Bromopyrimidin 2 Yl Oxan 4 Amine and Its Core Scaffolds

Strategies for Constructing the 5-Bromopyrimidine (B23866) Moiety

The pyrimidine (B1678525) ring system is a fundamental component of various biologically active molecules. The introduction of a bromine atom at the 5-position is a key functionalization step.

Direct halogenation of the pyrimidine ring is a primary method for introducing a bromine atom. The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards typical electrophilic aromatic substitution. However, the C-5 position is the most electron-rich and thus the most susceptible to electrophilic attack.

Activating groups, such as amino or hydroxyl groups, on the pyrimidine ring can facilitate electrophilic substitution. For instance, 2-aminopyrimidine can be directly brominated to yield 2-amino-5-bromopyrimidine. This reaction is often carried out using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. The amino group at the 2-position activates the ring, directing the bromination to the 5-position.

Another approach involves the use of stronger brominating agents. Phenyltrimethylammonium tribromide has been used as a reagent for the bromination of 2-aminopyridine, a related heterocyclic system, which suggests its potential applicability to pyrimidine systems under controlled conditions.

| Reagent | Substrate | Product | Conditions | Yield |

| N-Bromosuccinimide (NBS) | 2-Aminopyrimidine | 2-Amino-5-bromopyrimidine | Acetonitrile, room temp. | 97% |

| Bromine | 2-Acetamidopyrimidine | 2-Acetamido-5-bromopyrimidine | Acetic acid | High |

| Phenyltrimethylammonium tribromide | 2-Aminopyridine | 2-Amino-5-bromopyridine | Dichloromethane, 30°C | 75-90% |

This table presents common methods for the bromination of pyrimidine and related compounds.

An alternative to direct halogenation is the construction of the pyrimidine ring from acyclic precursors that already contain the desired functionalities or can be easily functionalized. The classical Biginelli reaction, for example, involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea to form a dihydropyrimidine, which can then be oxidized and subsequently halogenated.

More direct methods can involve starting with a brominated three-carbon component. For example, the synthesis of 5-bromopyrimidine has been reported from the reaction of 3,4-dibromo-5-hydroxyfuran-2(5H)-one with formamide. Other synthetic routes involve multicomponent reactions, such as a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate to form substituted pyrimidines, which could be adapted to use brominated precursors.

Synthesis of the Oxan-4-amine Unit

The oxan-4-amine, or tetrahydro-2H-pyran-4-amine, scaffold is a valuable building block in medicinal chemistry, providing a saturated, sp³-rich heterocyclic motif.

Several methods exist for the de novo synthesis of the tetrahydropyran (B127337) ring with an amine or a precursor functional group at the 4-position. One prominent method is the Prins cyclization. This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. This process can yield a 4-hydroxytetrahydropyran derivative, which can then be converted to the corresponding amine.

Another approach involves a three-step protocol starting from isoxazoline 2-oxides. This method constructs tetrahydropyran-2-ones with a 4-amino function connected to a tertiary carbon, showcasing a strategy to build the ring with the nitrogen atom already incorporated.

A more common and often more straightforward approach is the functionalization of a readily available, pre-formed oxane ring, such as tetrahydro-4H-pyran-4-one. This ketone can be converted into the target amine through several pathways:

Reductive Amination: The ketone can react with an ammonia source (like ammonium formate) in the presence of a reducing agent (e.g., palladium on carbon) to directly form the amine.

Oxime Formation and Reduction: Tetrahydro-4H-pyran-4-one can be converted to its oxime by reaction with hydroxylamine. The subsequent reduction of the oxime, for example by hydrogenation over Raney Nickel, yields 4-aminotetrahydropyran.

Conversion via Hydroxyl Group: The ketone can be reduced to the corresponding 4-hydroxytetrahydropyran. This alcohol can then be converted into the amine. A common method involves converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with an azide salt. The resulting 4-azidotetrahydropyran is then reduced to the amine, for instance, via catalytic hydrogenation.

| Starting Material | Key Intermediate(s) | Final Step |

| Tetrahydro-4H-pyran-4-one | 4-(Hydroxyimino)tetrahydro-2H-pyran (Oxime) | Catalytic Hydrogenation |

| Tetrahydro-4H-pyran-4-one | - | Reductive amination with NH₄⁺ source |

| 4-Hydroxytetrahydropyran | 4-Azidotetrahydropyran | Reduction of Azide |

This table summarizes common pathways for the synthesis of 4-aminotetrahydropyran from pre-formed oxane rings.

Coupling Reactions for Integrating Pyrimidine and Oxane Moieties

The final step in the synthesis of 4-(5-Bromopyrimidin-2-yl)oxan-4-amine is the formation of the C-N bond between the C2 position of the 5-bromopyrimidine ring and the nitrogen atom of the oxan-4-amine. The C2 position of a pyrimidine ring bearing a halogen is activated for nucleophilic attack.

Two primary methods are employed for this type of transformation:

Nucleophilic Aromatic Substitution (SNAr): This is a direct reaction between a 2-halo-5-bromopyrimidine (e.g., 2-chloro-5-bromopyrimidine) and oxan-4-amine. The reaction is typically carried out in a polar aprotic solvent like DMSO or NMP at elevated temperatures. The electron-withdrawing nature of the pyrimidine ring nitrogens facilitates the attack of the amine nucleophile, leading to the displacement of the halide. For less reactive substrates, high temperatures, sometimes achieved using microwave irradiation, can be employed to drive the reaction to completion.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. The reaction couples an aryl halide (2-bromo- or 2-chloro-5-bromopyrimidine) with an amine (oxan-4-amine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and often requires optimization, with bulky, electron-rich phosphine ligands like XPhos or BrettPhos being common. This method often proceeds under milder conditions than SNAr and has a broader substrate scope.

| Reaction Type | Key Reagents | Typical Conditions |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-5-bromopyrimidine, Oxan-4-amine, Base (e.g., K₂CO₃, DIPEA) | High temperature (e.g., 80-150°C), Polar aprotic solvent (e.g., DMSO, DMF) |

| Buchwald-Hartwig Amination | 2-Bromo-5-bromopyrimidine, Oxan-4-amine, Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Inert atmosphere, Anhydrous solvent (e.g., Toluene, Dioxane), 80-110°C |

This table compares the two main coupling strategies for the final synthetic step.

Strategies for C-C Bond Formation at the Pyrimidine C2 Position

The formation of a carbon-carbon bond at the electron-deficient C2 position of the pyrimidine ring is a pivotal step in the synthesis. Modern organometallic cross-coupling reactions and nucleophilic aromatic substitution (SNAr) represent the most viable strategies.

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds with heteroaromatic systems. In this context, a 2-halo-5-bromopyrimidine serves as the electrophilic partner, while an organometallic derivative of the oxane ring acts as the nucleophile.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 2-halo-5-bromopyrimidine with an oxane-4-boronic acid or boronic ester, catalyzed by a palladium complex. The reactivity of halopyrimidines in Suzuki couplings is well-established, allowing for the formation of 2-arylpyrimidines with excellent site-selectivity researchgate.net.

Stille Coupling: An alternative involves the reaction of the halopyrimidine with an organostannane derivative of the oxane ring. Stille reactions are known to be effective for azaheteroarene substrates like 2-halopyrimidines nih.gov.

Cobalt-Catalyzed Coupling: Cobalt-catalyzed methods offer a practical alternative for coupling organozinc reagents with 2-chloropyrimidines, proceeding under mild conditions to afford 2-substituted pyrimidines nih.gov.

Nucleophilic Aromatic Substitution (SNAr): This approach involves the direct displacement of a leaving group at the C2 position by an oxane-derived carbon nucleophile, such as a Grignard or organolithium reagent. The pyrimidine ring's electron-deficient nature facilitates this reaction, especially when an activating group is present. A highly effective strategy utilizes a 2-tert-butyl sulfonyl pyrimidine as the electrophile. This sulfone is a potent activating group and an excellent leaving group, enabling reaction with Grignard reagents at room temperature without the need for precious metal catalysts bohrium.comorganic-chemistry.org. Nickel catalysis can also be employed to facilitate the coupling of Grignard reagents with less reactive 2-halopyrimidines scispace.com.

| Method | Pyrimidine Substrate | Oxane Reagent | Catalyst/Conditions | Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloro-5-bromopyrimidine | Oxane-4-boronic ester | Pd(0) complex (e.g., Pd(dppf)Cl₂) | High functional group tolerance, commercially available catalysts. researchgate.netnih.gov |

| Stille | 2-Iodo-5-bromopyrimidine | Oxane-4-stannane | Pd(0) complex | Effective for azaheteroarenes. nih.gov |

| Cobalt-Catalyzed | 2-Chloro-5-bromopyrimidine | Oxane-4-zinc halide | Cobalt halide / Zn dust | Mild conditions, avoids palladium. nih.gov |

| SNAr | 2-(tert-Butylsulfonyl)-5-bromopyrimidine | Oxane-4-magnesium halide | None (Room Temp) | Metal-catalyst free, scalable, mild conditions. bohrium.comorganic-chemistry.org |

Linkage through the Oxane C4 Position

The construction of the 4-amino-4-(pyrimidin-2-yl)oxane core presents the challenge of forming a quaternary carbon center. A common and effective strategy commences with a commercially available precursor, oxan-4-one (tetrahydropyran-4-one).

A plausible and efficient pathway involves two key transformations:

Nucleophilic Addition to Oxan-4-one: A potent nucleophile, such as 2-lithio-5-bromopyrimidine (generated in situ via lithium-halogen exchange from a dihalopyrimidine), is added to oxan-4-one. This reaction forges the C2-C4 bond and produces the key tertiary alcohol intermediate, 4-(5-bromopyrimidin-2-yl)oxan-4-ol.

Conversion of Tertiary Alcohol to Amine: The transformation of the tertiary hydroxyl group into an amine can be accomplished through several methods. A particularly useful sequence involves converting the alcohol to an azide, followed by reduction. The key 4-hydroxytetrahydropyran scaffold can be readily manipulated to a 4-azidotetrahydropyran, which is then reduced to the corresponding amine nih.govresearchgate.net. This two-step process (azidation followed by reduction) often provides a cleaner conversion than direct amination methods for sterically hindered tertiary alcohols. Alternative methods include the Ritter reaction, which converts the alcohol into an amide that can be subsequently hydrolyzed.

This stepwise approach allows for the secure construction of the quaternary center bearing both the pyrimidine ring and the amine functional group.

Regioselective Synthesis Considerations

Control of Functional Group Placement on Pyrimidine Ring

Achieving the correct substitution pattern on the pyrimidine ring—specifically, placing a bromine atom at the C5 position—is critical. The electronic nature of the pyrimidine ring dictates the regioselectivity of substitution reactions. The C5 position is the most electron-rich and is thus the most susceptible to electrophilic aromatic substitution, analogous to the β-position of pyridine (B92270).

The introduction of the bromine atom is typically achieved via electrophilic bromination of a pyrimidine precursor bearing activating groups (e.g., hydroxyl or amino) at the C2 or C4/C6 positions. For instance, the bromination of 2-hydroxypyrimidine or 2,4-dihydroxypyrimidine (uracil) with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid proceeds with high regioselectivity to yield the 5-bromo derivative. The presence of these electron-donating groups activates the ring towards electrophilic attack, directing the incoming electrophile preferentially to the C5 position acs.org. This high degree of regioselectivity is crucial for synthesizing the correct constitutional isomer for subsequent coupling reactions rsc.orgnih.gov.

Stereochemical Aspects of Oxane Ring Formation and Substitution

The oxane ring of the target molecule exists in a low-energy chair conformation. While the final compound's C4 carbon is an achiral quaternary center (assuming an unsubstituted oxane ring), the synthetic route to its creation involves intermediates where stereochemistry is a key consideration.

If the synthesis begins with a substituted oxane-4-one, the initial nucleophilic attack by the pyrimidine organometallic reagent can occur from two distinct faces (axial or equatorial). The facial selectivity of this addition is governed by steric and electronic factors, such as the principle of minimizing torsional strain (Felkin-Anh model) and avoiding steric hindrance from existing ring substituents. This can lead to the formation of diastereomeric tertiary alcohol intermediates.

The subsequent conversion of the hydroxyl group to the amine also has significant stereochemical implications:

SN2 Pathway: If the alcohol is converted to a good leaving group and displaced by an azide ion (N₃⁻), the reaction proceeds with inversion of configuration at the C4 center. Subsequent reduction of the azide to an amine preserves this new stereochemistry. This is a common strategy for achieving stereochemical control nih.gov.

SN1 Pathway: If the reaction proceeds through a planar tertiary carbocation intermediate, subsequent trapping by a nitrogen nucleophile can occur from either face, potentially leading to a racemic or diastereomeric mixture of amine products.

Therefore, careful selection of reagents and reaction conditions is necessary to control the stereochemical outcome, particularly when synthesizing specific stereoisomers of substituted analogs researchgate.net.

Chemical Reactivity and Derivatization of 4 5 Bromopyrimidin 2 Yl Oxan 4 Amine

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgnih.gov This inherent electron deficiency makes the ring susceptible to nucleophilic attack while rendering it less reactive towards electrophilic substitution compared to benzene. wikipedia.org The bromine atom at the C5 position serves as a versatile handle for various transformations, particularly nucleophilic substitutions and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Bromopyrimidine Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that bear a good leaving group and are activated by electron-withdrawing features. In the case of 4-(5-bromopyrimidin-2-yl)oxan-4-amine, the pyrimidine ring itself is electron-deficient, facilitating nucleophilic attack. While the C2, C4, and C6 positions are the most electron-poor and typically the most reactive sites for SNAr on a pyrimidine ring, the presence of a good leaving group like bromine at the C5 position also allows for substitution reactions. bhu.ac.in

The SNAr mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the electrophilic carbon atom bearing the leaving group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the aromatic ring, particularly onto the electronegative nitrogen atoms. In the final step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring.

For the 5-bromopyrimidine (B23866) core, this reaction allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, to displace the bromide.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions This table presents representative SNAr reactions on a 5-bromopyrimidine core.

| Nucleophile | Reagent Example | Product Type | Conditions |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 5-Alkoxypyrimidine | Heat in corresponding alcohol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)pyrimidine | Polar aprotic solvent (e.g., DMF) |

| Amine | Pyrrolidine | 5-(Pyrrolidin-1-yl)pyrimidine | Heat, often with a base |

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Bromine

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.

Suzuki Coupling: This reaction couples the 5-bromopyrimidine core with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new carbon-carbon bonds to introduce aryl, heteroaryl, or vinyl substituents at the C5 position.

Sonogashira Coupling: This reaction involves the coupling of the 5-bromopyrimidine with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. It is a reliable method for installing alkynyl groups.

Heck Coupling: The Heck reaction couples the 5-bromopyrimidine with an alkene to form a new, more substituted alkene. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position This table illustrates major palladium-catalyzed cross-coupling reactions applicable to the 5-bromopyrimidine moiety.

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product C5-Substituent |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | Aryl group (e.g., phenyl) |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynyl group (e.g., -C≡C-Ph) |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Vinyl group (e.g., -CH=CH-Ph) |

Modification of the Pyrimidine Nitrogen Atoms

The two nitrogen atoms in the pyrimidine ring are basic, though their basicity is significantly reduced compared to pyridine (B92270) due to the inductive effect of the second nitrogen atom. wikipedia.orgnih.gov Nevertheless, they can react with electrophiles.

Protonation and Alkylation: The ring nitrogens can be protonated by strong acids or alkylated with reactive alkylating agents like methyl iodide. wikipedia.org Alkylation typically occurs at a single nitrogen atom to form a quaternary pyrimidinium salt. wikipedia.orgias.ac.in Such modifications can alter the electronic properties of the ring and its steric profile.

N-oxide Formation: The pyrimidine nitrogens can be oxidized to N-oxides using peracids, such as m-chloroperoxybenzoic acid (mCPBA) or peracetic acid. rsc.orgcdnsciencepub.com N-oxidation typically occurs at one of the nitrogen atoms, and the position can be influenced by the electronic effects of other substituents on the ring. publish.csiro.au The resulting N-oxide moiety enhances the ring's reactivity towards both electrophilic and nucleophilic attack at different positions.

Transformations of the Oxan-4-amine Moiety

The oxan-4-amine portion of the molecule offers a primary amine group and a saturated tetrahydropyran (B127337) ring, each with its own set of potential transformations.

Reactions Involving the Primary Amine Group

The primary amine at the C4 position of the oxane ring is a potent nucleophile and a versatile functional group for derivatization.

Acylation: The amine readily reacts with acid chlorides or acid anhydrides in the presence of a base to form stable amide derivatives. nih.gov This is one of the most common transformations for primary amines.

Alkylation: The amine can be alkylated using alkyl halides. However, controlling the degree of alkylation can be challenging, often leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts. mdpi.com

Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ by a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) to yield a secondary or tertiary amine. This is a highly efficient method for forming C-N bonds.

Table 3: Common Transformations of the Primary Amine Group This table outlines key derivatization reactions for the primary amine of the oxan-4-amine moiety.

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| Acylation | Acetyl Chloride / Pyridine | Amide (-NH-C(=O)CH₃) |

| Alkylation | Methyl Iodide / K₂CO₃ | Secondary Amine (-NHCH₃) |

| Reductive Amination | Acetone / NaBH(OAc)₃ | Secondary Amine (-NH-CH(CH₃)₂) |

Functionalization of the Tetrahydropyran Ring

The tetrahydropyran (THP) ring is a saturated cyclic ether and is generally chemically inert. The C-H bonds of the ring are unactivated and require specific, often harsh, conditions to undergo functionalization. Modern synthetic methods, however, provide potential pathways for its modification.

Radical-Mediated Functionalization: Radical reactions can be used to functionalize the THP ring. For instance, radical-based halogenation can introduce a halogen atom, which can then be used in subsequent substitution or elimination reactions. Photocatalytic methods using bromine radicals have been shown to enable site-selective C-H functionalization, often at the α-position to the ether oxygen (C2/C6). acs.orgrsc.org

Metal-Catalyzed C-H Activation: Transition metal-catalyzed C-H activation is a powerful strategy for directly converting inert C-H bonds into new functional groups. rsc.orgrsc.org Palladium, rhodium, and other metals can catalyze the coupling of C-H bonds with various partners. organic-chemistry.org For cyclic ethers like tetrahydropyran, these reactions often show a preference for the C-H bonds alpha to the oxygen atom due to electronic effects and potential coordination of the ether oxygen to the metal center. researchgate.netacs.org These advanced methods could allow for the introduction of aryl, alkyl, or other groups directly onto the THP scaffold.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium Methoxide |

| Sodium Thiophenoxide |

| Pyrrolidine |

| Arylboronic Acid |

| Terminal Alkyne |

| Styrene |

| Methyl Iodide |

| m-Chloroperoxybenzoic acid (mCPBA) |

| Acetyl Chloride |

| Pyridine |

| Acetone |

| Sodium triacetoxyborohydride |

Selective Chemical Transformations

The strategic derivatization of this compound hinges on the ability to perform selective chemical transformations that target one functional group while leaving the other intact. This selectivity can be achieved through the careful choice of reagents, reaction conditions, and, if necessary, the use of orthogonal protecting groups.

Orthogonal Protection/Deprotection Strategies

In more complex synthetic sequences where the desired transformations might be incompatible with a free primary amine or a bromo-pyrimidine, the use of orthogonal protecting groups becomes essential. An orthogonal protecting group strategy allows for the selective deprotection of one functional group without affecting the other, enabling sequential and controlled derivatization.

For the primary amine on the oxane ring, a variety of protecting groups can be employed. The choice of protecting group is dictated by its stability under the conditions required for subsequent reactions on the pyrimidine ring and the mildness of the conditions required for its removal. For instance, a tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to many palladium-catalyzed coupling conditions and can be readily removed with acid.

Conversely, should a reaction targeting the amine require protection of the pyrimidine's reactivity, though less common, strategies could be devised. However, the inherent reactivity differences often make protection of the amine the more practical approach.

Table 2: Orthogonal Protecting Group Strategies

| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions | Orthogonal to |

| Boc (tert-Butyloxycarbonyl) | Primary Amine | (Boc)2O, base | Acid (e.g., TFA, HCl) | Palladium-catalyzed cross-coupling |

| Cbz (Carboxybenzyl) | Primary Amine | Benzyl chloroformate, base | Hydrogenolysis (H2, Pd/C) | Many non-reductive transformations |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Primary Amine | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine) | Acid-labile and hydrogenolysis-labile groups |

The strategic application of these chemoselective reactions and orthogonal protection/deprotection schemes provides a powerful toolkit for the derivatization of this compound, enabling the synthesis of a diverse array of complex molecules with precisely controlled architectures.

4 5 Bromopyrimidin 2 Yl Oxan 4 Amine As a Molecular Scaffold in Advanced Chemical Synthesis

Scaffold Design Principles for Molecular Diversity

The design of a molecular scaffold is a critical first step in the generation of a chemically diverse library of compounds. A well-designed scaffold should possess several key features to maximize its utility in drug discovery. These include a rigid core structure that presents appended functional groups in well-defined spatial orientations, multiple points for synthetic modification to allow for systematic exploration of chemical space, and appropriate physicochemical properties to ensure drug-likeness. researchgate.netnih.gov

The 4-(5-Bromopyrimidin-2-yl)oxan-4-amine scaffold fulfills these criteria. The pyrimidine (B1678525) ring provides a rigid planar core, while the oxane ring introduces a three-dimensional element. acs.org The presence of the primary amine and the bromine atom on the pyrimidine ring, along with potential substitution on the oxane ring, offers multiple vectors for chemical diversification. chemicalbook.comnih.gov Diversity-oriented synthesis (DOS) strategies can be employed to systematically modify these positions, leading to a library of compounds with a wide range of shapes, sizes, and electronic properties. researchgate.netfigshare.com This approach allows for the efficient exploration of a vast chemical space, increasing the probability of identifying novel bioactive molecules. researchgate.netnih.gov

Lead-Oriented Synthesis and Fragment-Based Drug Discovery Applications

Lead-oriented synthesis aims to generate compounds that already possess some of the desirable properties of a drug lead, such as moderate molecular weight, optimal lipophilicity, and good aqueous solubility. The this compound scaffold, with its inherent structural features, is well-suited for this approach. The pyrimidine and oxane rings are common motifs in known drugs, suggesting that derivatives of this scaffold may have favorable pharmacokinetic properties. cresset-group.com

In the context of fragment-based drug discovery (FBDD), the this compound scaffold can be considered a "fragment" that can be elaborated into more potent and selective drug candidates. The initial fragment can be screened for binding to a biological target, and once a hit is identified, synthetic chemistry can be used to "grow" the fragment by adding substituents that enhance its binding affinity and selectivity. The bromine atom on the pyrimidine ring is particularly useful in this regard, as it can be readily functionalized using a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce a wide range of chemical diversity. nih.gov

Library Synthesis Utilizing the this compound Scaffold

The true power of a molecular scaffold lies in its ability to serve as a template for the synthesis of large and diverse compound libraries. stanford.eduox.ac.ukenamine.net The this compound scaffold is amenable to high-throughput parallel synthesis, allowing for the rapid generation of thousands of distinct compounds.

Generation of Structurally Diverse Derivatives

The generation of structurally diverse derivatives from the this compound scaffold can be achieved through a variety of synthetic transformations. The primary amine on the oxane ring can be acylated, alkylated, or reductively aminated to introduce a wide range of substituents. The bromine atom on the pyrimidine ring can be replaced with a variety of functional groups using transition metal-catalyzed cross-coupling reactions. Furthermore, the oxane ring itself can be modified to introduce additional stereocenters and functional groups.

An illustrative example of a synthetic strategy to generate a diverse library of compounds from the this compound scaffold is shown below. This strategy utilizes a parallel synthesis approach, where a common intermediate is reacted with a variety of building blocks to generate a library of final products.

Table 1: Illustrative Library of Derivatives from the this compound Scaffold

| Compound ID | R1 (Modification at Amine) | R2 (Modification at Bromine) |

| A-001 | Acetyl | Phenyl |

| A-002 | Benzoyl | 4-Fluorophenyl |

| A-003 | Methyl | 3-Pyridyl |

| A-004 | Ethyl | 2-Thienyl |

| B-001 | Acetyl | Morpholino |

| B-002 | Benzoyl | Piperidinyl |

| B-003 | Methyl | N-Methylpiperazinyl |

| B-004 | Ethyl | Pyrrolidinyl |

Exploration of Chemical Space

By systematically varying the substituents at the different modification points of the this compound scaffold, it is possible to explore a vast and diverse chemical space. This exploration can be guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to prioritize the synthesis of compounds with the highest probability of being active. The goal is to generate a library of compounds that covers a wide range of physicochemical properties, such as molecular weight, lipophilicity, and hydrogen bonding potential, to maximize the chances of identifying hits against a variety of biological targets.

Structure-Activity Relationship (SAR) Studies Enabled by Scaffold Variation

Once a library of compounds has been synthesized, it can be screened against a biological target to identify active compounds, or "hits." The data from these screens can then be used to establish a structure-activity relationship (SAR), which describes how the chemical structure of a compound relates to its biological activity. researchgate.net SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a hit compound to turn it into a viable drug candidate. bohrium.com

The this compound scaffold is an ideal platform for SAR studies due to its multiple points of modification. By systematically varying the substituents at each position and measuring the effect on biological activity, it is possible to gain a detailed understanding of the key structural features required for activity. nih.govresearchgate.net

Positional Scanning and Substituent Effects on Pyrimidine and Oxane

For the this compound scaffold, positional scanning would involve synthesizing a series of compounds where the substituent at the amine on the oxane ring is varied, while the substituent at the bromine on the pyrimidine ring is kept constant, and vice versa. The effect of these modifications on biological activity can then be used to build a comprehensive SAR model.

The electronic and steric properties of the substituents can have a profound impact on the biological activity of a compound. For example, the introduction of a bulky substituent at a particular position may be detrimental to activity if it clashes with the binding site of the target protein. Conversely, the introduction of a hydrogen bond donor or acceptor at a specific position may enhance activity if it can form a favorable interaction with the target. The bromine atom itself can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding. nih.govnih.govresearchgate.net

Table 2: Hypothetical SAR Data for a Kinase Inhibitor Library Based on the this compound Scaffold

| Compound ID | R1 (Amine Substituent) | R2 (Pyrimidine C5-Substituent) | Kinase Inhibition IC50 (nM) |

| C-001 | -H | -Br | >10000 |

| C-002 | Acetyl | -Br | 5230 |

| C-003 | Methyl | -Br | 8750 |

| C-004 | Acetyl | Phenyl | 450 |

| C-005 | Acetyl | 4-Fluorophenyl | 210 |

| C-006 | Acetyl | 3-Aminophenyl | 85 |

| C-007 | Cyclopropylcarbonyl | 3-Aminophenyl | 55 |

| C-008 | Acetyl | Morpholino | 1520 |

From this hypothetical data, one could infer that acylation of the amine is beneficial for activity compared to the unsubstituted amine or simple alkylation. Furthermore, replacing the bromine with an aryl group, particularly one with a hydrogen bond donor like 3-aminophenyl, significantly improves potency. This type of systematic analysis allows medicinal chemists to rationally design the next generation of compounds with improved biological activity. nih.govtechscience.comfrontiersin.orgnih.gov

Impact of Functional Group Modifications

The molecular scaffold of this compound presents several key functional groups that are amenable to modification, offering a versatile platform for the synthesis of a diverse range of derivatives. These modifications can significantly influence the compound's physicochemical properties, reactivity, and biological activity. The primary sites for functionalization include the bromine atom on the pyrimidine ring, the pyrimidine ring itself, the oxane (tetrahydropyran) ring, and the exocyclic amine group. Strategic alteration of these functionalities allows for the fine-tuning of the molecule's characteristics to suit specific applications in medicinal chemistry and materials science.

Modification of the Bromo Group

The bromine atom at the 5-position of the pyrimidine ring is a key handle for a variety of cross-coupling reactions, enabling the introduction of a wide array of substituents. This functionalization is crucial for exploring the structure-activity relationships (SAR) of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is particularly susceptible to palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups, respectively. For instance, Suzuki coupling with various arylboronic acids can introduce diverse aromatic systems, which can modulate the electronic and steric properties of the molecule. This approach has been widely used in the synthesis of 2,4-disubstituted pyrimidine derivatives to explore their potential as inhibitors of various enzymes. nih.gov

The reactivity of the bromine atom can be influenced by the nature of the substituents on the coupling partner and the specific catalytic system employed. The choice of phosphine (B1218219) ligands and palladium precursors is critical for achieving high yields and preventing side reactions. nih.gov

Modification of the Pyrimidine Ring

Beyond substitution at the bromine position, the pyrimidine ring itself can be modified. These modifications can alter the core electronic properties and hydrogen bonding capabilities of the scaffold.

Substitution at Other Positions: While the 5-position is activated for electrophilic substitution due to the directing effects of the amino and oxane groups, other positions on the pyrimidine ring can also be functionalized, albeit often requiring more forcing conditions or specific synthetic routes. For example, lithiation followed by quenching with an electrophile can introduce substituents at the 6-position. mdpi.com

Ring System Analogues: A more profound modification involves replacing the pyrimidine ring with other heterocyclic systems to create bioisosteres. This strategy aims to retain or improve the desired biological activity while altering properties such as metabolism, solubility, or toxicity.

Modification of the Oxane Ring

Ring Opening and Functionalization: The ether linkage in the oxane ring is generally stable, but under specific acidic conditions, ring-opening reactions can occur, providing a route to acyclic derivatives with new functional groups. nih.gov

Introduction of Substituents: Functional groups can be introduced onto the oxane ring itself. For example, hydroxylation, alkylation, or fluorination of the ring can alter its polarity and conformational preferences. The impact of such modifications on the physicochemical properties of molecules is an active area of research. nih.gov

Modification of the Amino Group

The primary amino group at the 4-position of the oxane ring is a versatile site for derivatization, allowing for the introduction of a wide range of functionalities through various chemical transformations.

Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form amides and sulfonamides, respectively. These modifications can introduce a variety of substituents and alter the hydrogen-bonding properties of the molecule.

Alkylation and Reductive Amination: The amine can undergo mono- or di-alkylation with alkyl halides. Alternatively, reductive amination with aldehydes or ketones provides a facile route to secondary and tertiary amines with diverse side chains.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, which can introduce additional hydrogen bond donors and acceptors, potentially enhancing binding to biological targets.

The following table summarizes the potential impact of various functional group modifications on the this compound scaffold:

| Functional Group | Modification Type | Potential Impact on Properties |

| Bromo Group | Suzuki Coupling (Aryl/Heteroaryl) | Modulation of electronics and sterics, potential for π-stacking interactions |

| Sonogashira Coupling (Alkynyl) | Introduction of rigid linkers, altered geometry | |

| Buchwald-Hartwig Amination | Introduction of diverse amino substituents, altered H-bonding | |

| Pyrimidine Ring | Substitution at C-6 | Altered steric profile and electronic distribution |

| Ring System Bioisosteres | Modified ADME properties, potential for new interactions | |

| Oxane Ring | Ring Opening | Increased flexibility, introduction of new functional groups |

| Ring Substitution | Altered polarity, solubility, and conformational bias | |

| Amino Group | Acylation/Sulfonylation | Modified H-bonding, introduction of lipophilic/hydrophilic groups |

| Alkylation/Reductive Amination | Altered basicity, steric bulk, and lipophilicity | |

| Urea/Thiourea Formation | Increased H-bonding capacity, potential for new interactions |

These modifications, individually or in combination, provide a powerful toolkit for the medicinal chemist to systematically explore the chemical space around the this compound scaffold and to optimize its properties for various applications.

Computational Chemistry and Molecular Modeling of 4 5 Bromopyrimidin 2 Yl Oxan 4 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. Such calculations for 4-(5-Bromopyrimidin-2-yl)oxan-4-amine would typically be performed using a basis set like 6-31G* to provide a balance between computational cost and accuracy.

Molecular Orbitals and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-amino group and the pyrimidine (B1678525) ring, suggesting these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyrimidine ring, particularly influenced by the electron-withdrawing bromine atom, indicating these regions are susceptible to nucleophilic attack.

Table 1: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The MEP map uses a color spectrum to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

In the case of this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the oxane ring, highlighting these as potential hydrogen bond acceptor sites. The amine group's hydrogen atoms would exhibit a positive potential (blue), marking them as hydrogen bond donor sites.

Conformational Analysis and Molecular Dynamics Simulations of the Oxane Ring

The three-dimensional structure of this compound is not static; the oxane ring, in particular, can adopt various conformations. The most stable conformation of a tetrahydropyran (B127337) ring is typically a chair form. For the substituted oxane in the title compound, two chair conformations are possible, differing in whether the bulky 5-bromopyrimidin-2-yl group is in an axial or equatorial position.

Conformational analysis would predict that the equatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial steric strain. Molecular Dynamics (MD) simulations, conducted in a simulated aqueous environment, would further illuminate the dynamic behavior of the oxane ring. These simulations could reveal the energetic barriers between different conformations and the flexibility of the molecule over time, which is crucial for its interaction with biological targets.

Molecular Docking and Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a critical step in rational drug design.

Prediction of Binding Modes

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a hypothetical docking study of this compound could be performed against a kinase active site, such as that of Cyclin-Dependent Kinase 2 (CDK2). nih.gov The docking results would likely predict that the pyrimidine core engages in key hydrogen bonding interactions with the hinge region of the kinase. Specifically, the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, while the amino group could serve as a hydrogen bond donor. The 5-bromo substituent might be predicted to occupy a hydrophobic pocket, and the oxane ring could form additional interactions with nearby amino acid residues.

Theoretical Binding Affinity Calculations

Following molecular docking, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed to estimate the binding free energy of the ligand-protein complex. This provides a more quantitative prediction of the binding affinity. The binding energy is calculated by summing the molecular mechanics energies, solvation free energies, and entropy contributions.

Table 2: Predicted Binding Affinity for this compound with a Model Kinase

| Energy Component | Predicted Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.1 |

| Solvation Energy | 35.8 |

| Binding Free Energy (ΔG) | -29.8 |

These theoretical calculations provide a foundational understanding of the chemical and physical properties of this compound. While predictive in nature, they offer valuable guidance for experimental studies and the rational design of molecules with desired biological activities.

QSAR Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery and medicinal chemistry, QSAR models are invaluable tools for predicting the activity of novel molecules, understanding the structural requirements for biological activity, and guiding the optimization of lead compounds. For a scaffold such as this compound, QSAR modeling can provide crucial insights for rational drug design, enabling the systematic modification of the core structure to enhance potency and other desirable properties.

The development of a robust QSAR model begins with a dataset of structurally related compounds with experimentally determined biological activities. For the this compound scaffold, a hypothetical series of analogs could be synthesized and tested for their inhibitory activity against a specific biological target. The biological activity is typically expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).

A multitude of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be broadly categorized into several classes:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric, electronic, and thermodynamic properties.

Once the descriptors are calculated, a mathematical model is constructed to relate these descriptors to the observed biological activity. Various statistical methods can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF). mdpi.com

A hypothetical QSAR study on a series of this compound analogs might yield a model that highlights the importance of specific structural features. For instance, the model could indicate that substitutions at a particular position on the pyrimidine ring with electron-withdrawing groups enhance activity, while bulky substituents on the oxane ring are detrimental.

To illustrate this, consider a hypothetical dataset of this compound analogs and their corresponding pIC50 values, along with a selection of calculated molecular descriptors.

| Compound | R-Group | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | pIC50 |

|---|---|---|---|---|---|

| 1 | -H | 273.13 | 1.5 | 64.5 | 6.2 |

| 2 | -CH3 | 287.16 | 1.9 | 64.5 | 6.8 |

| 3 | -Cl | 307.58 | 2.1 | 64.5 | 7.1 |

| 4 | -OCH3 | 303.16 | 1.6 | 73.7 | 6.5 |

| 5 | -CF3 | 341.13 | 2.8 | 64.5 | 7.5 |

Based on such data, a QSAR equation could be derived. For example, a simplified MLR model might look like:

pIC50 = 0.8 * LogP + 0.05 * TPSA - 0.002 * MW + constant

This equation would suggest that higher lipophilicity (LogP) and topological polar surface area (TPSA) are positively correlated with activity, while molecular weight (MW) has a slight negative correlation.

The insights gained from the QSAR model are then used for scaffold optimization. This can involve several strategies:

Substituent Modification: The model can guide the selection of substituents to be introduced at various positions on the this compound scaffold to enhance activity.

Scaffold Hopping: In some cases, the QSAR model may reveal that the core scaffold itself has limitations. Scaffold hopping is a strategy where the core structure is replaced with a different chemical entity that maintains the key pharmacophoric features identified by the QSAR study. nih.gov This can lead to the discovery of novel chemical series with improved properties.

For instance, if the QSAR model for the this compound series consistently shows that a particular hydrogen bond acceptor at a specific location is crucial for activity, scaffold hopping could be employed to find other heterocyclic systems that can present this feature in a similar spatial arrangement.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights. mdpi.comimist.ma These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. These maps serve as a powerful visual guide for designing new analogs with optimized interactions with the biological target.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Core Structure Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the core structure of 4-(5-Bromopyrimidin-2-yl)oxan-4-amine.

In ¹H NMR, the two equivalent protons on the pyrimidine (B1678525) ring are expected to appear as a singlet in the aromatic region, typically between δ 8.0 and 9.0 ppm. The protons of the oxane ring would appear in the aliphatic region. The four protons on the carbons adjacent to the oxygen atom would likely resonate between δ 3.5 and 4.5 ppm, while the four protons on the carbons adjacent to the quaternary carbon would be found further upfield, generally between δ 1.5 and 2.5 ppm. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

In ¹³C NMR, the carbon atoms of the pyrimidine ring would be observed in the downfield region, typically between δ 150 and 170 ppm. The quaternary carbon of the oxane ring, bonded to the pyrimidine ring and the amine group, would also be found in the downfield region. The carbons of the oxane ring adjacent to the oxygen would resonate around δ 60-70 ppm, while the other two carbons would appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine CH | 8.0 - 9.0 | 155 - 165 |

| Pyrimidine C-Br | - | 110 - 120 |

| Pyrimidine C-Oxane | - | 160 - 170 |

| Oxane C(quaternary) | - | 50 - 60 |

| Oxane CH₂ (adjacent to O) | 3.5 - 4.5 | 60 - 70 |

| Oxane CH₂ (adjacent to Cq) | 1.5 - 2.5 | 30 - 40 |

| NH₂ | Variable (broad) | - |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the geminal protons on the same carbon of the oxane ring and potentially the vicinal coupling between protons on adjacent carbons in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the oxane ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connectivity between the oxane ring and the pyrimidine ring, for example, by showing a correlation from the oxane protons to the pyrimidine carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition, C₁₀H₁₃BrN₄O.

LC-MS for Purity Assessment and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound by separating it from any impurities or starting materials. It is also widely used to monitor the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would likely appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations would be observed in the 1000-1350 cm⁻¹ region. The C-O-C stretching of the oxane ring would typically be a strong band around 1050-1150 cm⁻¹. Aromatic C=N and C=C stretching vibrations from the pyrimidine ring would be found in the 1400-1600 cm⁻¹ region. The C-Br stretch would appear at lower frequencies, typically below 700 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=N, C=C Stretch (Aromatic) | 1400 - 1600 | Medium |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |

| C-N Stretch | 1000 - 1350 | Medium |

| C-Br Stretch | < 700 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. Consequently, detailed experimental data regarding its solid-state structure, including unit cell dimensions, space group, and specific intramolecular bond lengths and angles, are not available.

While crystallographic data for the complete molecule is unavailable, analysis of related substructures can provide foundational insights. The tetrahydropyran (B127337) (oxan) ring, for instance, is a well-characterized moiety in crystallography. In most observed structures, the oxan ring adopts a stable chair conformation to minimize steric strain. This conformational preference is a key principle governing the three-dimensional arrangement of its substituents.

Similarly, the 5-bromopyrimidine (B23866) fragment is a common heterocycle in medicinal chemistry, and its crystal structures in various compounds have been determined. The geometry of this ring system is well-established.

However, without a full crystallographic study of the entire this compound molecule, the precise three-dimensional arrangement of the bromopyrimidine and oxan-4-amine moieties relative to each other, as well as the intermolecular interactions such as hydrogen bonding and potential halogen bonding that dictate the crystal packing, remain undetermined. Such a study would be invaluable for a complete understanding of its solid-state properties and for correlating its structure with its physicochemical characteristics.

Further research involving the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis is required to elucidate its definitive solid-state architecture.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The advancement of synthetic organic chemistry offers new avenues for the efficient and versatile construction of complex molecules like 4-(5-bromopyrimidin-2-yl)oxan-4-amine. Future research will likely focus on developing more convergent and stereoselective synthetic routes.

Key areas of development include:

Palladium-Catalyzed Cross-Coupling Reactions: Building upon established methods, new generations of catalysts and ligands could enable more efficient coupling of pre-functionalized oxane and pyrimidine (B1678525) fragments. Research into novel C-N and C-C bond-forming reactions will be instrumental.

C-H Functionalization: Direct C-H functionalization of both the pyrimidine and oxane rings represents a more atom-economical approach to synthesis. nih.gov This could allow for the late-stage introduction of various substituents, facilitating the rapid generation of analogs. nih.gov

Flow Chemistry: The use of microreactors and flow chemistry could offer improved reaction control, enhanced safety, and scalability for the synthesis of this compound and its derivatives. This can be particularly advantageous for reactions that are difficult to control on a large scale in batch processes.

Asymmetric Synthesis: For potential applications where a specific stereoisomer is required, the development of asymmetric synthetic routes to introduce the amine group onto the oxane ring will be critical. This could involve chiral auxiliaries, organocatalysis, or transition-metal-catalyzed asymmetric amination.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Convergent Synthesis | High overall yield, modularity. | Requires synthesis of complex starting materials. |

| Linear Synthesis | Simpler individual steps. | Lower overall yield, less flexible for diversification. |

| C-H Activation | Atom economy, late-stage diversification. | Selectivity and reactivity can be challenging to control. |

| Flow Chemistry | Scalability, improved safety and control. | Requires specialized equipment and optimization. |

Exploration of Diverse Chemical Space through Scaffold Diversification

The core structure of this compound serves as a promising starting point for scaffold diversification to explore a wider chemical space and potentially identify analogs with improved biological activity and physicochemical properties.

Strategies for diversification include:

Scaffold Hopping: Replacing the pyrimidine or oxane ring with other heterocyclic systems can lead to the discovery of novel intellectual property and compounds with different biological profiles. mdpi.com For instance, the pyrimidine ring could be replaced with other nitrogen-containing heterocycles like pyrazine, pyridazine, or triazine.

Bioisosteric Replacement: The bromine atom on the pyrimidine ring is a key feature that can be replaced with other functional groups to modulate activity, selectivity, and metabolic stability. spirochem.comcambridgemedchemconsulting.com Bioisosteric replacements for bromine could include chlorine, a trifluoromethyl group, or a cyano group. spirochem.comcambridgemedchemconsulting.com

Substitution at the Amine Group: The primary amine offers a convenient handle for the introduction of a wide range of substituents. This can be exploited to modulate the compound's polarity, basicity, and ability to form hydrogen bonds.

Modification of the Oxane Ring: Introducing substituents on the oxane ring or altering its size (e.g., to a piperidine (B6355638) or a larger ring system) could influence the compound's conformation and interaction with biological targets.

An illustrative table of potential scaffold modifications is provided below:

| Modification Site | Original Group | Potential Replacements | Rationale |

| Pyrimidine Ring | 5-Bromo | -Cl, -CF3, -CN, -CH3 | Modulate electronics, lipophilicity, and metabolic stability. |

| Oxane Ring | Oxane | Piperidine, Cyclohexane | Alter conformation, polarity, and hydrogen bonding capacity. |

| Amine Group | -NH2 | -NHR, -NR2, Amides | Fine-tune basicity, polarity, and target interactions. |

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) is a powerful tool in modern drug discovery that allows for the rapid testing of large libraries of compounds against biological targets. thermofisher.comnih.gov Integrating HTS with the development of this compound and its analogs can significantly accelerate the identification of promising lead compounds. upmbiomedicals.com

Future directions in this area include:

Development of Focused Libraries: The synthesis of a focused library of compounds based on the this compound scaffold will be crucial for efficient screening. nih.gov This library should incorporate a diverse range of substituents at key positions to maximize the chances of identifying active compounds. nih.gov

Miniaturization and Automation: Utilizing miniaturized assay formats and automated liquid handling systems will enable the screening of larger numbers of compounds in a cost-effective and time-efficient manner. upmbiomedicals.com

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to provide multiparametric data on the effects of compounds on cells. This can offer deeper insights into the mechanism of action of active compounds.

Fragment-Based Screening: Screening smaller molecular fragments that represent portions of the this compound structure can identify key binding interactions that can then be built upon to design more potent molecules.

The following table outlines a hypothetical HTS cascade for this compound family:

| Screening Stage | Assay Type | Objective | Throughput |

| Primary Screen | Biochemical or Cell-based | Identify initial hits from a large library. | High (100,000s of compounds) |

| Secondary Screen | Orthogonal Assay | Confirm activity and eliminate false positives. | Medium (1,000s of compounds) |

| Tertiary Screen | Cellular Potency & Selectivity | Determine potency in a cellular context and selectivity against related targets. | Low (10s to 100s of compounds) |

Advanced Computational Methodologies for Design and Prediction

In silico methods are becoming increasingly indispensable in drug discovery for guiding the design of new molecules and predicting their properties. mdpi.com For this compound, computational chemistry can play a pivotal role in its future development.

Key computational approaches include:

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode of this compound and its analogs to a specific biological target. nih.govnih.govresearchgate.net Molecular dynamics simulations can further provide insights into the stability of the protein-ligand complex over time. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogs with their biological activity. nih.govmdpi.comeurekaselect.com These models can then be used to predict the activity of newly designed compounds. nih.govmdpi.comeurekaselect.com

Pharmacophore Modeling: This approach identifies the key chemical features required for biological activity. The resulting pharmacophore model can be used to search virtual libraries for new compounds with the desired features.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. researchgate.netgjpb.desimulations-plus.combhsai.orgresearchgate.net This allows for the early identification of potential liabilities and helps in prioritizing compounds for synthesis and further testing. researchgate.netgjpb.desimulations-plus.combhsai.orgresearchgate.net

A table summarizing the application of these computational methods is shown below:

| Computational Method | Application | Predicted Parameters |

| Molecular Docking | Predict binding mode and affinity. | Binding energy, key interactions. |

| Molecular Dynamics | Assess binding stability and conformational changes. | RMSD, RMSF, hydrogen bond analysis. |

| QSAR | Predict biological activity of new analogs. | pIC50, pEC50. |

| ADMET Prediction | Predict drug-like properties. | Solubility, permeability, metabolic stability, toxicity. |

By synergistically employing these advanced synthetic, screening, and computational methodologies, the scientific community can systematically explore the therapeutic potential of this compound and its derivatives, paving the way for the discovery of novel and effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.